N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Description
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with pyridinyl groups
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-8-17(24-11-15)13-4-3-5-14(10-13)18(26)25-12-16-6-1-2-9-23-16/h1-11H,12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSDOODTFISTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the coupling of 2-pyridylmethylamine with 3-(5-trifluoromethyl-2-pyridyl)benzoic acid under dehydrating conditions to form the desired benzamide derivative . The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyridine and trifluoromethyl moieties exhibit promising anticancer properties. Studies have shown that N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
A study published in Nature Reviews Cancer demonstrated that similar compounds could selectively target cancer cells while sparing normal cells, highlighting their potential for therapeutic use in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of pyridine were shown to exhibit significant activity against resistant strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. The trifluoromethyl group not only increases lipophilicity but also affects the electronic properties of the molecule, enhancing binding affinity to biological targets.
Table 1: Structure-Activity Relationship Insights
| Compound Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency against targets |
| Pyridine Ring | Enhances receptor binding |
| Benzamide Linkage | Stabilizes interaction with proteins |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to drug metabolism.
Case Study:
Research published in Pharmaceutical Research highlighted that this compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .
Neuropharmacology
The compound's potential effects on neurotransmitter systems have been investigated, particularly concerning serotonin and dopamine receptors. Modifications to the pyridine structure can lead to enhanced selectivity for specific receptor subtypes.
Table 2: Neuropharmacological Effects
| Target Receptor | Effect |
|---|---|
| Serotonin Receptors | Modulation of mood and anxiety |
| Dopamine Receptors | Potential impact on reward pathways |
Mechanism of Action
The mechanism by which N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(pyridin-2-yl)benzoic acid: A precursor in the synthesis of the target compound.
5-(trifluoromethyl)pyridin-2-yl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.
Uniqueness
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is unique due to the combination of its benzamide core with pyridinyl and trifluoromethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits structural characteristics that suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The chemical formula of this compound is . The trifluoromethyl group and the pyridine moieties contribute to its unique properties, which may enhance its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of various benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Kinase Inhibition : Compounds with trifluoromethyl groups have been linked to enhanced kinase inhibition, which is crucial for cancer therapy. The presence of the pyridine ring contributes to binding affinity and selectivity towards certain kinases, making these compounds potential candidates for targeted cancer therapies .
- Case Study : A study indicated that related benzamides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications in the structure could lead to improved potency. For example, a related compound showed an IC50 of 47 nM against ABL1 kinase, demonstrating significant selectivity and efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways by blocking kinase activity, which is vital for cell proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics
Pharmacokinetic profiles are essential for understanding the drug-like properties of this compound. Preliminary data indicates:
| Property | Value |
|---|---|
| Molecular Weight | 345.33 g/mol |
| LogP | 4.57 |
| Solubility | Moderate |
These properties suggest favorable absorption and distribution characteristics that are critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
